An In-depth Technical Guide to 1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-leucine
An In-depth Technical Guide to 1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-leucine
Prepared by: Gemini, Senior Application Scientist
This guide offers a comprehensive technical overview of 1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-leucine, a key dipeptide derivative for researchers and professionals in drug development and peptide chemistry. It details the compound's chemical properties, synthesis, characterization, and applications, providing a foundational resource for its use in the laboratory.
Chemical Identity and Physicochemical Properties
1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-leucine is a dipeptide composed of an N-terminally protected pyroglutamic acid (Pyr) residue and a C-terminal L-leucine (Leu) residue. The N-terminal amine is protected by a benzyloxycarbonyl group, commonly abbreviated as "Cbz" or "Z". This protecting group is crucial in peptide synthesis for preventing unwanted side reactions at the N-terminus during coupling procedures.
Nomenclature and Key Identifiers:
-
Systematic IUPAC Name : (S)-2-((S)-1-(benzyloxycarbonyl)-5-oxopyrrolidine-2-carboxamido)-4-methylpentanoic acid
-
Common Abbreviations : Z-Pyr-Leu-OH, Cbz-Pyr-Leu-OH
-
CAS Number : 69879-37-4
-
Molecular Formula : C₂₀H₂₆N₂O₆
-
Molecular Weight : 390.43 g/mol
Physicochemical Data Summary:
The physicochemical properties of Z-Pyr-Leu-OH and its constituent precursors are critical for its synthesis, purification, and handling.
| Property | Value | Source(s) |
| Z-Pyr-Leu-OH | ||
| Molecular Formula | C₂₀H₂₆N₂O₆ | (Calculated) |
| Molecular Weight | 390.43 g/mol | (Calculated) |
| Appearance | Typically a solid | [1] |
| Z-Pyr-OH (Precursor) | ||
| Molecular Formula | C₁₃H₁₃NO₅ | [1] |
| Molecular Weight | 263.25 g/mol | [1] |
| Melting Point | 134-135 °C | [2] |
| Appearance | Solid | [1] |
| L-Leucine (Precursor) | ||
| Molecular Formula | C₆H₁₃NO₂ | [3] |
| Molecular Weight | 131.17 g/mol | [3] |
| Melting Point | >300 °C (decomposes) | [3] |
| Water Solubility | 22.4 g/L (20 °C) | [3] |
| Appearance | White crystalline powder | [3] |
Synthesis and Purification
The synthesis of Z-Pyr-Leu-OH is typically achieved through a peptide coupling reaction between N-benzyloxycarbonyl-L-pyroglutamic acid (Z-Pyr-OH) and the free amine of L-leucine (or its ester derivative followed by saponification).
Causality in Experimental Design: The core of this synthesis is the formation of an amide bond. This requires the "activation" of the carboxylic acid on the Z-Pyr-OH moiety to make it susceptible to nucleophilic attack by the amino group of L-leucine. Carbodiimides like dicyclohexylcarbodiimide (DCC) are common activating agents. The choice to use the protected Z-Pyr-OH is essential; without the "Z" group, the pyroglutamic acid could self-polymerize or engage in other side reactions.[2]
Experimental Protocol: Synthesis via DCC Coupling
This protocol outlines a standard solution-phase synthesis approach.
Materials:
-
N-benzyloxycarbonyl-L-pyroglutamic acid (Z-Pyr-OH)
-
L-Leucine
-
Dicyclohexylcarbodiimide (DCC)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of Z-Pyr-OH and 1.1 equivalents of L-Leucine in a suitable solvent like ethyl acetate or a mixture of DCM and DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add a solution of 1.1 equivalents of DCC in ethyl acetate dropwise with constant stirring.
-
Coupling Reaction: Allow the mixture to slowly warm to room temperature and stir overnight (12-18 hours). A white precipitate of dicyclohexylurea (DCU), the byproduct of DCC activation, will form.
-
Workup - DCU Removal: Filter off the DCU precipitate and wash it with a small amount of cold ethyl acetate.
-
Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel.
-
Wash sequentially with 1M HCl to remove any unreacted L-leucine and excess DCC.
-
Wash with saturated NaHCO₃ solution to remove unreacted Z-Pyr-OH.
-
Wash with brine to remove residual water-soluble components.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization, typically from a solvent system like ethyl acetate/hexanes, to yield the pure Z-Pyr-Leu-OH.[2]
Workflow for Synthesis and Purification
The following diagram illustrates the logical flow from starting materials to the final, purified product.
Caption: Workflow for the synthesis of Z-Pyr-Leu-OH.
Spectroscopic and Analytical Characterization
To ensure the identity and purity of the synthesized 1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-leucine, a combination of analytical techniques is employed. Each technique provides a piece of the structural puzzle, and together they form a self-validating system.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the presence of key structural motifs. Expected signals include aromatic protons from the Cbz group, aliphatic protons from the leucine side chain (e.g., a characteristic doublet for the isopropyl methyl groups), and protons from the pyroglutamic acid ring and the peptide backbone.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound. For Z-Pyr-Leu-OH, the expected [M+H]⁺ ion would be approximately m/z 391.4.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound. A pure sample will show a single major peak at a characteristic retention time under specific column and mobile phase conditions.
Biological Activity and Research Applications
While Z-Pyr-Leu-OH itself is primarily a synthetic intermediate, its constituent parts and related structures have significant biological relevance, making it a valuable tool in drug discovery.
Role as a Synthetic Building Block
Z-Pyr-Leu-OH serves as a dipeptide building block for the synthesis of more complex peptide-based therapeutics.[4] The pyroglutamyl moiety is a common N-terminal cap in many biologically active peptides, conferring resistance to degradation by aminopeptidases.[5] The leucine residue is a large, hydrophobic amino acid frequently involved in substrate recognition and binding at enzyme active sites or protein-protein interfaces.[6][7]
Relevance to Enzyme Inhibition
The Pyr-Leu sequence is relevant to the study of prolyl oligopeptidase (POP), a serine protease that cleaves peptide bonds on the C-terminal side of proline residues.[8] POP is implicated in the metabolism of proline-containing neuropeptides and hormones. Inhibitors of POP are investigated for their potential in treating neurological disorders. While Z-Pyr-Leu-OH is not a primary inhibitor, related structures like Z-Pro-prolinal are potent inhibitors of this enzyme.[9][10] Therefore, Z-Pyr-Leu-OH can be used as a starting material or a reference compound in the development of novel POP inhibitors.
Potential Biological Pathway Interaction
The deprotected form of the dipeptide, pyroglutamyl-leucine (Pyr-Leu), has been shown to have biological effects. Studies indicate that Pyr-Leu, found in some fermented foods, can modulate gut microbiota.[11] It has been observed to attenuate dysbiosis by increasing the host's production of intestinal antimicrobial peptides, such as defensins.[11] This suggests a potential role in gut health and immunology.
Caption: Applications of Z-Pyr-Leu-OH and its derivatives.
Handling, Storage, and Safety
-
Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C is recommended.[1]
-
Safety: While specific toxicity data is limited, compounds of this class should be handled with care. The precursor Z-Pyr-OH is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
References
-
Kataky, R., & D'Silva, C. (2007). Expedient synthesis of N-Z-pyroglutamyl-amino acid derivatives. PubMed. Available at: [Link]
-
(n.d.). 6.7 Pyroglutamic Acid Peptides. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. Available at: [Link]
-
(n.d.). Cas 61-90-5,L-Leucine. LookChem. Available at: [Link]
-
Friedman, T. C., Orlowski, M., & Wilk, S. (1984). Inhibition In Vivo by N-Benzyloxycarbonyl-Prolyl-Prolinal. Scite.ai. Available at: [Link]
-
(n.d.). Pro-Leu | C11H20N2O3 | CID 444109. PubChem, NIH. Available at: [Link]
-
(n.d.). Z-Phe-his-leu-OH | C29H35N5O6 | CID 10929678. PubChem, NIH. Available at: [Link]
-
(n.d.). Z-Phe-Leu-OH | C23H28N2O5 | CID 7272330. PubChem, NIH. Available at: [Link]
-
Friedman, T. C., Orlowski, M., & Wilk, S. (1984). Prolyl endopeptidase: inhibition in vivo by N-benzyloxycarbonyl-prolyl-prolinal. PubMed. Available at: [Link]
-
Kahyaoglu, A., et al. (n.d.). Benzyloxycarbonylprolylprolinal, a transition-state analogue for prolyl oligopeptidase, forms a tetrahedral adduct with catalytic serine, not a reactive cysteine. PMC, NIH. Available at: [Link]
-
(n.d.). Benzyloxycarbonylglycyl-L-prolyl-L-leucine 10 mg. Blue Tiger Scientific. Available at: [Link]
-
Fisher, G. H., et al. (1983). The synthesis of N-benzyloxycarbonl-L-prolyl-dehydrophenylalanyl-L-histidyl-L-leucine: a converting-enzyme inhibitor. PubMed. Available at: [Link]
-
Kuda, T., et al. (2019). Pyroglutamyl leucine, a peptide in fermented foods, attenuates dysbiosis by increasing host antimicrobial peptide. PubMed. Available at: [Link]
-
(n.d.). Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side chain of glutamine at the N-terminal position. ResearchGate. Available at: [Link]
-
Iwaniak, A., & Minkiewicz, P. (2023). The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. MOST Wiedzy. Available at: [Link]
-
D'Aniello, A. (2025). Beyond Protein Building Blocks: A Review of Biological Roles and Therapeutic Potential of Free Amino Acids. MDPI. Available at: [Link]
-
Gnerre, C., et al. (2018). Amino Acids in the Development of Prodrugs. MDPI. Available at: [Link]
- (n.d.). WO2014151634A1 - Macrocyclic inhibitors of the pd-1/pd-l1 and cd80(b7-1)/pd-l1 protein/protein interactions. Google Patents.
Sources
- 1. Z-Pyr-OH | 32159-21-0 [sigmaaldrich.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. lookchem.com [lookchem.com]
- 4. The synthesis of N-benzyloxycarbonl-L-prolyl-dehydrophenylalanyl-L-histidyl-L-leucine: a converting-enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Beyond Protein Building Blocks: A Review of Biological Roles and Therapeutic Potential of Free Amino Acids [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
- 9. scite.ai [scite.ai]
- 10. Prolyl endopeptidase: inhibition in vivo by N-benzyloxycarbonyl-prolyl-prolinal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyroglutamyl leucine, a peptide in fermented foods, attenuates dysbiosis by increasing host antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
